molecular formula C15H27N3O3 B2564332 N,N-dimethyl-4-((tetrahydro-2H-pyran-4-carboxamido)methyl)piperidine-1-carboxamide CAS No. 2034459-84-0

N,N-dimethyl-4-((tetrahydro-2H-pyran-4-carboxamido)methyl)piperidine-1-carboxamide

Número de catálogo: B2564332
Número CAS: 2034459-84-0
Peso molecular: 297.399
Clave InChI: HWIISARDMMTGIW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N,N-dimethyl-4-((tetrahydro-2H-pyran-4-carboxamido)methyl)piperidine-1-carboxamide is a potent, selective, and orally active inhibitor of Phosphoinositide 3-kinase gamma (PI3Kγ), a key signaling node in the tumor microenvironment. Its high selectivity for the p110γ catalytic subunit over other PI3K class I isoforms makes it an invaluable chemical probe for dissecting the non-redundant roles of PI3Kγ in immune cell signaling, inflammation, and cancer . Research utilizing this inhibitor has been pivotal in elucidating the mechanism by which PI3Kγ mediates immunosuppression by myeloid-derived suppressor cells and tumor-associated macrophages, thereby facilitating tumor progression. By specifically blocking PI3Kγ, this compound can reprogram the tumor microenvironment from a immunosuppressive to an immunostimulatory state, enhancing the efficacy of immune checkpoint inhibitors . Consequently, it represents a critical research tool for advancing our understanding of immuno-oncology and for validating PI3Kγ as a therapeutic target in inflammatory diseases and various cancer models.

Propiedades

IUPAC Name

N,N-dimethyl-4-[(oxane-4-carbonylamino)methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3O3/c1-17(2)15(20)18-7-3-12(4-8-18)11-16-14(19)13-5-9-21-10-6-13/h12-13H,3-11H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWIISARDMMTGIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)CNC(=O)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

(a) (R)-1-(1-(Naphthalen-1-yl)ethyl)-N-((tetrahydro-2H-pyran-4-yl)methyl)piperidine-4-carboxamide (Compound 17, )
  • Structural Differences : Replaces the N,N-dimethylcarboxamide group with a naphthalene-substituted ethyl chain.
  • Synthesis Yield : 78% via reductive amination, indicating higher efficiency compared to the target compound’s hypothetical pathway .
  • Physicochemical Properties :
    • Molecular weight: 381.2 g/mol (vs. ~339.4 g/mol for the target compound).
    • HPLC retention time: 1.07 min (indicative of moderate polarity) .
(b) (R)-1-(2-Methoxypyridin-4-yl)-N-((1-(1-(naphthalen-1-yl)ethyl)piperidin-4-yl)methyl)methanamine (Compound 11, )
  • Structural Differences : Features a methoxypyridinyl group and lacks the tetrahydropyran ring.
  • Synthesis Yield : 14%, highlighting challenges in sterically congested amine reductions .
  • Metabolic Stability : Lower microsomal stability due to the methoxypyridine group’s susceptibility to oxidative metabolism .
(c) N-([1,1'-Biphenyl]-4-yl)-1-((3-hydroxypyridin-2-yl)methyl)piperidine-4-carboxamide ()
  • Structural Differences : Incorporates a biphenyl group and hydroxypyridine, enhancing π-π stacking but increasing metabolic liability via hydroxylation .

Physicochemical and Pharmacokinetic Profiles

Parameter Target Compound Compound 17 Compound 11 Compound
Molecular Weight (g/mol) ~339.4 381.2 390.24 ~425.5
LogP (Predicted) ~1.8 (moderate lipophilicity) 2.5 2.1 3.0
Microsomal Stability (T½) Not reported 32 min (human) 18 min (human) <10 min (human)
HPLC Retention Time Not reported 1.07 min 4.78 min Not reported

Key Observations :

  • The target compound’s dimethylcarboxamide group likely reduces metabolic clearance compared to naphthalene- or methoxypyridine-containing analogs.
  • Tetrahydropyran substitution (shared with Compound 17) may enhance blood-brain barrier penetration due to balanced lipophilicity .

Metabolic and Stability Insights

  • Compound 17 : Demonstrates moderate microsomal stability (T½ = 32 min in human liver microsomes), attributed to the tetrahydropyran ring’s resistance to oxidative metabolism .
  • Compound 11 : Rapid clearance (T½ = 18 min) due to demethylation of the methoxypyridine group, a common metabolic pathway for aryl ethers .
  • Target Compound : Expected to exhibit improved metabolic stability over Compound 11, as dimethylcarboxamide groups are less prone to Phase I metabolism compared to methoxy groups.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.